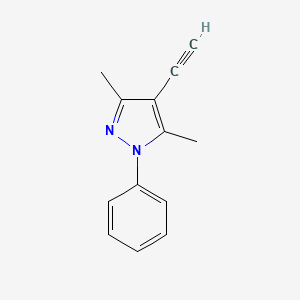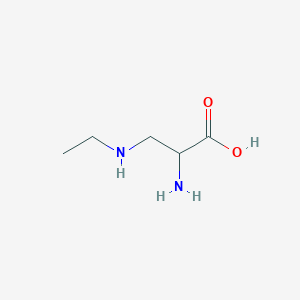
2-Amino-3-(ethylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(ethylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and an ethylamino group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(ethylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of ethylamine with 2-bromo-3-aminopropanoic acid under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-bromo-3-aminopropanoic acid and ethylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution.
Procedure: The mixture is heated to reflux, allowing the ethylamine to displace the bromine atom, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(ethylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-3-(ethylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Receptor Interaction: It can interact with receptors on cell surfaces, triggering or blocking signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(methylamino)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-3-(dimethylamino)propanoic acid: Contains two methyl groups attached to the amino group.
2-Amino-3-(propylamino)propanoic acid: Features a propyl group instead of an ethyl group.
Uniqueness
2-Amino-3-(ethylamino)propanoic acid is unique due to its specific ethylamino substitution, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-amino-3-(ethylamino)propanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-2-7-3-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) |
InChI Key |
JCUHVFRLLNYISH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
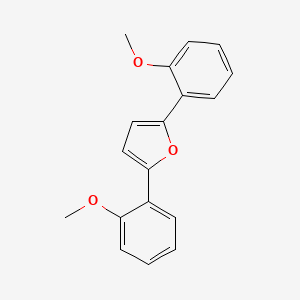


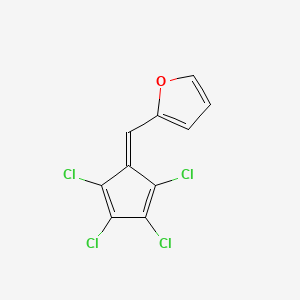
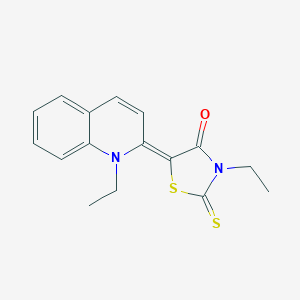
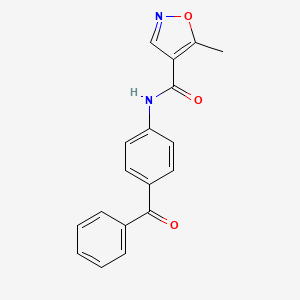
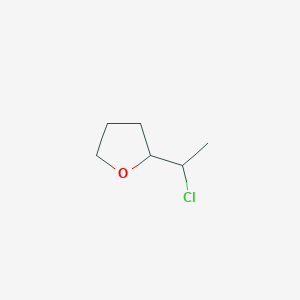
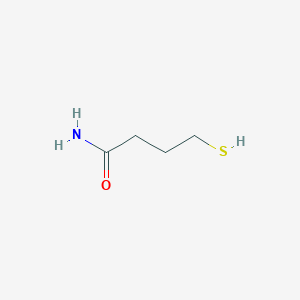
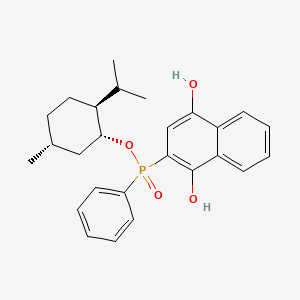
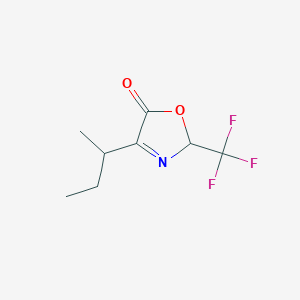
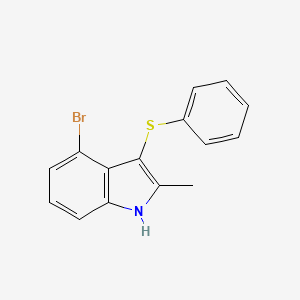
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
